5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
Description
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a (2-ethylphenyl)amino group and at position 2 with a thiol (-SH) moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization of thiosemicarbazide precursors with carbon disulfide under alkaline conditions .
Structure
3D Structure
Properties
IUPAC Name |
5-(2-ethylanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-2-7-5-3-4-6-8(7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHXVMOKWOVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-ethylphenylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-ethylphenylthiourea with hydrazine hydrate in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Properties
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticonvulsant activity. This effect is primarily attributed to their interaction with GABAergic pathways and modulation of voltage-gated ion channels. Studies have demonstrated that the compound can reduce seizure frequency in animal models by enhancing GABA receptor activity.
Anticancer Activity
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol has shown promising results in anticancer research. In vitro studies have reported its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through mechanisms involving the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-xL.
Case Study:
A study published in Frontiers in Chemistry evaluated the cytotoxic effects of this compound against MCF-7 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced potency due to structural modifications .
Antimicrobial Activity
The compound has also demonstrated activity against a range of microbial strains. Its mechanism likely involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This antimicrobial property positions it as a candidate for developing new antibiotics.
Study Insights:
In vitro assays have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains .
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds potential for development into therapeutic agents for various conditions:
- Anticonvulsants: Further studies could lead to new treatments for epilepsy.
- Anticancer Drugs: Its efficacy against cancer cells suggests it could be developed into a novel chemotherapeutic agent.
- Antimicrobial Agents: As antibiotic resistance rises globally, compounds like this could provide alternative treatment options.
Mechanism of Action
The mechanism of action of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole-2-thiol scaffold is highly modular, with variations in the amino substituent at position 5 significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity, enhancing interactions with biological targets .
- Solubility: Derivatives with hydrophobic substituents (e.g., 2-ethylphenyl) exhibit lower aqueous solubility compared to polar analogues like 5-(ethylamino)-1,3,4-thiadiazole-2-thiol .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, supported by case studies and research findings.
Structure and Properties
The molecular formula of this compound is with a molecular weight of 226.33 g/mol. The compound features a thiadiazole ring which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.33 g/mol |
| Melting Point | Not specified |
| Solubility | Insoluble in water |
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics against various pathogens including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
A study conducted by Dogan et al. evaluated the antimicrobial efficacy of various substituted thiadiazoles against clinical isolates. The results indicated that this compound exhibited an MIC of 32.6 μg/mL against E. coli, outperforming standard treatments such as itraconazole (MIC = 47.5 μg/mL) .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. The mechanism involves the induction of apoptosis in cancer cells through various pathways including the modulation of oxidative stress and inhibition of cell proliferation.
Research Findings
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant cytotoxicity . The presence of the ethylphenyl group enhances its interaction with cellular targets, potentially increasing its efficacy.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been well-documented. Specifically, studies have shown that compounds like this compound can provide protection against seizures in animal models.
Experimental Evidence
In an experiment using the maximal electroshock (MES) method, this compound demonstrated a protective effect at a dose of 100 mg/kg, showing an efficacy rate of 66.67% . This suggests potential therapeutic applications in epilepsy management.
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanistic Insights
Research has indicated that this compound can reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What standard synthetic routes are employed for synthesizing 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol?
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, reacting 2-ethylphenylamine with 5-chloro-1,3,4-thiadiazole-2-thiol under reflux conditions in the presence of a base (e.g., KOH) yields the target compound. Characterization is confirmed via IR spectroscopy (S-H stretch at ~2500 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.5 ppm), and elemental analysis (C, H, N, S content) .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., thiol S-H stretch).
- ¹H/¹³C NMR : Resolves aromatic and alkyl proton environments.
- Elemental analysis : Validates stoichiometric composition (e.g., C: 48.2%, H: 3.8%, N: 16.1%, S: 25.7%).
- HPLC or TLC : Assesses purity (>95% by area normalization) .
Q. What biological activities are observed in structurally related 1,3,4-thiadiazole derivatives?
Derivatives exhibit antimicrobial, anticancer, and enzyme-modulating activities. For instance, oxadiazole-thiadiazole hybrids inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) and cancer cell lines (IC₅₀: 10–50 µM for MCF-7) via disruption of DNA synthesis or kinase inhibition .
Q. How are common impurities removed during synthesis?
Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively remove unreacted starting materials or byproducts like disulfide dimers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Ultrasound-assisted synthesis : Reduces reaction time (from 6 h to 2 h) and increases yield (by ~20%) via enhanced mass transfer .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in nucleophilic substitutions.
- Factorial design : Identifies optimal parameters (e.g., temperature: 80°C, solvent: DMF) through response surface methodology .
Q. What strategies resolve contradictory spectral data in structural elucidation?
- Variable substituent effects : Electron-withdrawing groups on the 2-ethylphenyl ring deshield adjacent protons (δ shifts by 0.3–0.5 ppm in ¹H NMR).
- Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm connectivity .
Q. How can computational methods predict the biological activity of derivatives?
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) to prioritize derivatives with strong binding affinities (ΔG < −8 kcal/mol).
- QSAR models : Correlate substituent electronegativity or lipophilicity (logP) with antibacterial activity .
Q. What experimental approaches elucidate the reaction mechanism of thiadiazole formation?
- Kinetic studies : Monitor intermediate formation (e.g., thiosemicarbazide) via in situ FTIR.
- Isotopic labeling : Use ¹⁵N-labeled reagents to trace cyclization pathways .
Q. How are derivatives designed to enhance stability or bioactivity?
- Structural modifications : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to improve metabolic stability.
- Prodrug strategies : Protect the thiol group as a disulfide or thioester to prevent oxidation .
Q. What advanced separation techniques purify complex reaction mixtures?
- Preparative HPLC : Achieves >99% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA).
- Membrane filtration : Removes high-molecular-weight impurities (cutoff: 3 kDa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
